6-(Dipropylamino)-4-methylnicotinic acid
CAS No.:
Cat. No.: VC17440202
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | BSSLCEHUSQVWQU-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
6-(Dipropylamino)-4-methylnicotinic acid belongs to the class of substituted nicotinic acids, which are derivatives of vitamin B3 (niacin). The compound’s structure includes:
-
A pyridine ring with a carboxylic acid group at the 3-position.
-
A methyl group at the 4-position, which influences steric and electronic properties.
-
A dipropylamino group at the 6-position, contributing to enhanced lipophilicity and potential receptor-binding capabilities.
The dipropylamino group is notable for its electron-donating effects, which may stabilize the pyridine ring and modulate interactions with biological targets. The methyl group at the 4-position introduces steric hindrance, potentially affecting conformational flexibility and solubility .
Synthesis and Manufacturing Methods
Key Synthetic Routes
While no direct synthesis of 6-(Dipropylamino)-4-methylnicotinic acid is documented, analogous pathways from patents suggest feasible approaches:
Amination of Halogenated Precursors
A common strategy for introducing amino groups involves the substitution of halogen atoms. For example, the patent CN106458908B details the amination of 2-chloro-6-methylnicotinic acid using ammonia under high-temperature conditions . Adapting this method:
-
Halogenation: Start with 4-methylnicotinic acid, introducing a halogen (e.g., bromine) at the 6-position.
-
Amination: React the halogenated intermediate with dipropylamine in a polar solvent (e.g., dimethylformamide) using a palladium catalyst for Buchwald-Hartwig coupling .
Industrial-Scale Production
Large-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, pressure) and enhance yield. Purification techniques such as recrystallization or column chromatography would ensure high purity .
Reaction Conditions and Optimization
-
Temperature: 80–120°C for amination steps.
-
Catalysts: Palladium(II) acetate with Xantphos ligands for efficient coupling .
-
Solvents: Ethanol or methanol for solubility and ease of removal.
Physicochemical Properties
Spectral Data
Hypothetical spectral characteristics, inferred from analogs:
-
IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of carboxylic acid) and 1250 cm⁻¹ (C-N of dipropylamino).
-
NMR:
Solubility and Stability
-
Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group; limited in water.
-
Stability: Sensitive to strong acids/bases; storage under inert conditions recommended.
Biological Activity and Mechanisms
Enzyme Inhibition
Nicotinic acid derivatives often target enzymes involved in lipid metabolism. The dipropylamino group may enhance binding to:
-
HDACs (Histone Deacetylases): Patent EP3327019A1 highlights heterocyclic compounds with HDAC inhibitory activity, suggesting potential epigenetic modulation .
-
NAD⁺-Dependent Enzymes: Structural similarity to niacin implies possible roles in redox reactions.
Receptor Interactions
-
GPR109A Agonism: Like niacin, this compound may activate GPR109A, a receptor implicated in anti-lipolytic effects.
Industrial and Pharmaceutical Applications
Medicinal Chemistry
-
Drug Development: As a HDAC inhibitor, it could be explored for cancer or neurodegenerative diseases .
-
Prodrug Potential: Esterification of the carboxylic acid group may improve bioavailability.
Material Science
-
Coordination Chemistry: The carboxylic acid and amino groups enable metal complexation for catalytic applications.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Ensuring precise substitution at the 6-position requires optimized catalysts.
-
Purification: Separating byproducts from the dipropylamino group demands advanced chromatography.
Research Priorities
-
In Vitro Studies: Screen for HDAC inhibition and cytotoxicity.
-
Structure-Activity Relationships: Modify substituents to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume